N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of notable interest within both synthetic and medicinal chemistry realms. It is recognized for its unique structure that confers significant potential for biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step processes. One common synthetic route could begin with the formation of 5,6-dimethoxy-3-methylbenzo[d]thiazole-2-amine through appropriate condensation reactions. This intermediate then reacts with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid under a variety of conditions, such as using coupling agents like EDCI or DCC in the presence of catalysts and solvents (e.g., dichloromethane).
Industrial Production Methods: In an industrial context, scaling up synthesis involves optimizing reaction conditions for maximum yield and purity while minimizing costs and environmental impact. Continuous-flow synthesis methods and automated reactors can be employed to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is involved in a myriad of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:Oxidation: Can involve reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogenation methods with palladium on carbon or lithium aluminium hydride.
Substitution: Employs nucleophiles such as halides or alkoxides under conditions facilitated by base catalysts like potassium tert-butoxide.
Major Products: From these reactions, the major products are often derived derivatives that may enhance the compound's existing properties or confer new characteristics for further study.
Scientific Research Applications
This compound finds broad utility across various fields:
Chemistry: Utilized as a reagent for synthetic applications, its derivatives are explored for novel reactivity and binding properties.
Biology: Acts as a probe for understanding enzyme interactions and biochemical pathways.
Medicine: Investigated for therapeutic potential, particularly in targeting specific molecular pathways linked to diseases.
Industry: Employed in the development of advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. The pathways involve binding to active sites or modulating the activity of certain proteins, impacting cellular processes and biochemical networks.
Comparison with Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives, pyrazole-based carboxamides, etc. Their comparative analysis highlights differences in reactivity, bioavailability, and potency, which underscore the unique aspects of N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide.
List of Similar Compounds:2-Amino-5,6-dimethoxybenzo[d]thiazole
3-Methyl-1,5-dimethyl-1H-pyrazole-4-carboxamide
This compound's distinctive fusion of structural moieties paves the way for innovative applications and profound implications in scientific research
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-9-6-10(18-20(9)3)15(21)17-16-19(2)11-7-12(22-4)13(23-5)8-14(11)24-16/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRUIMZJDMPFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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